1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
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Overview
Description
1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that features a pyrimidine ring substituted with isopropylamino and methylthio groups, and a piperidin-4-ol moiety
Preparation Methods
The synthesis of 1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrimidine ring, followed by the introduction of the isopropylamino and methylthio substituents. The final step involves the formation of the piperidin-4-ol moiety. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, employing catalysts and specific reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to alter the functional groups, potentially affecting its biological activity.
Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and methylthio groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol can be compared with other pyrimidine derivatives, such as:
1-(6-(Dimethylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with a dimethylamino group instead of isopropylamino.
1-(6-(Isopropylamino)-2-(ethylthio)pyrimidin-4-yl)piperidin-4-ol: Similar structure but with an ethylthio group instead of methylthio. These comparisons highlight the unique properties of this compound, such as its specific substituents that may influence its reactivity and biological activity.
Properties
IUPAC Name |
1-[2-methylsulfanyl-6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-9(2)14-11-8-12(16-13(15-11)19-3)17-6-4-10(18)5-7-17/h8-10,18H,4-7H2,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWHBCXVBJSHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC(=N1)SC)N2CCC(CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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